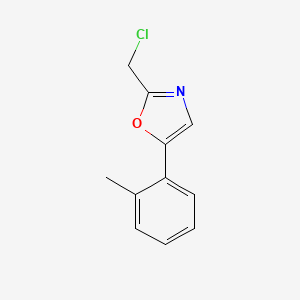

2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole

Descripción

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(2-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-8-4-2-3-5-9(8)10-7-13-11(6-12)14-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLZUXUJQVCJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094226-45-5 | |

| Record name | 2-(chloromethyl)-5-(2-methylphenyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form an amide. This amide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring.

Industrial Production Methods

Industrial production of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to modify the oxazole ring or the substituents.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of new compounds with different functional groups replacing the chloromethyl group.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of reduced oxazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Biological Activity : Preliminary studies indicate that 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole exhibits notable biological activities, which suggest its potential as a lead compound in drug development. Its interactions with biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics.

Mechanism of Action : Research into the compound's mechanism of action could reveal pathways that may be exploited for therapeutic purposes. The presence of the chloromethyl group may enhance reactivity towards biological nucleophiles, potentially leading to novel drug candidates.

Agricultural Chemistry

Pesticide Development : The compound's structural features may lend themselves to applications in developing new pesticides or herbicides. Its ability to interact with specific biological pathways in pests could make it a candidate for targeted agricultural chemicals.

Environmental Impact Studies : Investigating the environmental stability and degradation products of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole is essential for assessing its safety and efficacy as an agrochemical.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Agrochemical Efficacy

Research focused on the efficacy of this compound as an insecticide demonstrated promising results against common agricultural pests. The study emphasized the need for further exploration into its mode of action and environmental safety.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-(chloromethyl)-5-(2-methylphenyl)-1,3-oxazole with key analogs, focusing on structural variations, biological activity, physicochemical properties, and synthetic pathways.

Structural Analogues and Substituent Effects

Key Observations :

- Halogen vs. Alkyl Substituents: Chlorine atoms (e.g., 4-chlorophenyl) increase molecular polarity and binding affinity to hydrophobic targets, as seen in antimicrobial agents .

- Positional Isomerism : The 3-chlorophenyl analog () exhibits distinct crystallographic packing compared to the 4-chlorophenyl derivative, affecting material properties like fluorescence efficiency .

Antiplasmodial and Antimicrobial Activity

- Oxazole Derivatives with Aryl Substituents : Compounds like 2-(2',3'-dimethoxyphenyl)-5-(2"-hydroxyphenyl)oxazole (Compound 31) show high selectivity indices (>40) against Plasmodium falciparum, attributed to electron-donating groups enhancing target binding .

- Pyrazoline-Oxazole Hybrids : Derivatives such as 5-(4-bromophenyl)-1,3-oxazole clubbed with pyridyl-pyrazolines exhibit potent antimicrobial activity via inhibition of bacterial enzymes (e.g., dihydrofolate reductase) .

Cytokinin-like Activity

This suggests that extended heterocyclic systems are critical for plant hormone mimicry .

Crystallographic and Solubility Data

- Crystal Packing: The 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole () adopts a non-planar conformation due to steric clashes, stabilized by C-H···F hydrogen bonds. In contrast, the target compound’s 2-methylphenyl group may induce alternative packing modes, affecting solid-state reactivity .

- Solubility : Ethyl-substituted analogs (e.g., 2-(chloromethyl)-5-ethyl-1,3-oxazole) exhibit higher aqueous solubility (logP ~1.5) compared to aryl-substituted derivatives (logP ~3.0) due to reduced aromaticity .

Actividad Biológica

2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is part of a broader class of oxazole derivatives, which are known for diverse pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole features a chloromethyl group that can participate in various chemical reactions, enhancing its utility in organic synthesis and medicinal applications. The oxazole ring itself contributes to the compound's biological activity due to its electron-withdrawing characteristics.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The introduction of the 1,3-oxazole moiety has been linked to enhanced antibacterial activity compared to related compounds without this structure .

Anticancer Activity

The anticancer potential of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole has been explored in several studies. The compound has been shown to interact with tubulin at colchicine binding sites, inhibiting tubulin polymerization and thereby disrupting cancer cell proliferation. In vitro studies revealed that this compound exhibits cytotoxic effects against a range of cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549), with IC50 values indicating significant potency .

The mechanism by which 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole exerts its biological effects likely involves several pathways:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to inhibition of key enzymes involved in cell growth and proliferation.

- Tubulin Interaction : Similar to other oxazole derivatives, this compound may inhibit tubulin polymerization by binding to specific sites on the protein, thus affecting mitotic spindle formation during cell division .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxazole ring and substituents can significantly influence biological activity. For example:

- Substituent Variability : The presence of different substituents on the phenyl ring can enhance or diminish the anticancer activity. Compounds with halogen substitutions often exhibit improved potency against cancer cell lines .

- Oxazole Derivative Comparisons : Comparative studies with other oxazole derivatives have shown that slight structural changes can lead to substantial differences in biological efficacy, emphasizing the importance of careful design in drug development .

Case Studies

Several case studies have highlighted the effectiveness of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole:

- Anticancer Efficacy : A study reported that derivatives of this compound exhibited IC50 values ranging from 0.655 μM to 9.27 μM against various cancer cell lines. Notably, one derivative showed selective activity against renal cancer cells with an IC50 value of 1.143 μM .

- Antimicrobial Testing : Another study demonstrated that modifications to the oxazole structure led to compounds with enhanced antibacterial activity comparable to first-line antibiotics against Mycobacterium tuberculosis and other pathogens .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole?

The compound is typically synthesized via chloromethylation of a pre-formed oxazole ring. A standard approach involves reacting oxazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl₂ to activate the electrophilic substitution . Alternative routes may include cyclization reactions of appropriate precursors, such as combining substituted phenylacetonitriles with chloroacetyl chloride under controlled conditions . Optimization of reaction parameters (temperature, solvent polarity) is critical to minimize byproducts like over-chlorinated species.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the chloromethyl (-CH₂Cl) and 2-methylphenyl substituents. The chloromethyl group typically resonates at δ ~4.5–5.0 ppm (¹H) and δ ~40–45 ppm (¹³C) .

- IR Spectroscopy : Peaks at ~650–750 cm⁻¹ (C-Cl stretch) and ~1600 cm⁻¹ (oxazole ring C=N/C-O vibrations) .

- Mass Spectrometry (EI/ESI) : Molecular ion peaks matching the molecular weight (e.g., m/z 221.6 for C₁₁H₁₀ClNO) and fragmentation patterns indicative of the chloromethyl group .

Q. How does the steric bulk of the 2-methylphenyl group influence reactivity in substitution reactions?

The 2-methylphenyl substituent introduces steric hindrance, slowing nucleophilic attacks at the chloromethyl site. Comparative studies with analogs (e.g., 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole) show reduced reaction rates in SN2-type substitutions, necessitating polar aprotic solvents (e.g., DMF) or elevated temperatures . This steric effect also impacts regioselectivity in multi-step syntheses .

Advanced Research Questions

Q. What computational strategies can predict the chloromethyl group’s reactivity in derivatization?

Density Functional Theory (DFT) calculations can model transition states for nucleophilic substitutions, revealing activation barriers and charge distribution. For example, Mulliken charges on the chloromethyl carbon indicate electrophilicity, while steric maps quantify hindrance from the 2-methylphenyl group . Molecular docking studies further predict interactions in bioactive derivatives (e.g., enzyme binding pockets) .

Q. How can competing side reactions during nucleophilic substitution be mitigated?

Common side reactions include elimination (forming vinyloxazoles) or over-alkylation. Strategies include:

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how are they resolved?

The compound’s low melting point and hygroscopicity complicate crystallization. Successful protocols involve:

- Slow evaporation from dichloromethane/hexane mixtures at -20°C.

- Co-crystallization with stabilizing agents (e.g., crown ethers) to improve lattice stability .

- High-resolution data collection (e.g., synchrotron sources) to address weak diffraction from flexible substituents .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR chemical shifts: How to reconcile variations?

Observed shifts for the chloromethyl group vary across studies (δ 4.5–5.2 ppm in ¹H NMR). These arise from solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects. Internal referencing (e.g., TMS) and controlled sample preparation are critical for reproducibility .

Q. Conflicting bioactivity data in derivatives: What factors explain this?

Bioactivity variations (e.g., antimicrobial potency) in analogs may stem from:

- Subtle differences in logP values affecting membrane permeability.

- Conformational flexibility of the oxazole ring, altering target binding .

- Purity issues due to residual Lewis acid catalysts (e.g., ZnCl₂) in synthesized batches .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | Prevents elimination |

| Solvent | Anhydrous DCM | Enhances solubility |

| Catalyst (ZnCl₂) | 0.5–1.0 eq | Minimizes over-chlorination |

Q. Table 2: Key Spectroscopic Signatures

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Chloromethyl (-CH₂Cl) | 4.6–5.0 | 40–45 | 680 (C-Cl) |

| Oxazole ring | 7.2–8.1 (H) | 145–160 (C=N/C-O) | 1600 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.